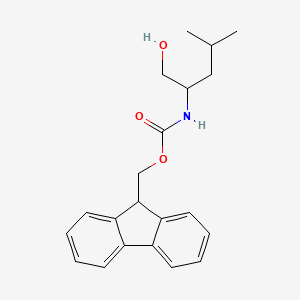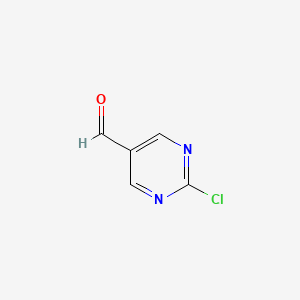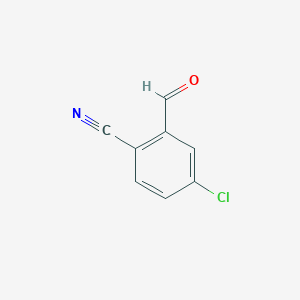![molecular formula C9H9Cl2N3 B1632416 5,7-ジクロロ-3-イソプロピルピラゾロ[1,5-a]ピリミジン CAS No. 771510-32-8](/img/structure/B1632416.png)
5,7-ジクロロ-3-イソプロピルピラゾロ[1,5-a]ピリミジン
概要
説明
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H9Cl2N3. It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, an isopropyl group at the 3 position, and a fused pyrazolo[1,5-a]pyrimidine ring system.
科学的研究の応用
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand the role of specific molecular targets and pathways
準備方法
The synthesis of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-isopropyl-1H-pyrazole-5-carboxylic acid with phosphoryl chloride to form the corresponding acid chloride, which then undergoes cyclization with 2,4-dichloro-6-methylpyrimidine under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using high-performance liquid chromatography (HPLC) or gas chromatography (GC) for purification .
化学反応の分析
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cellular signaling pathways. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling events. This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities .
類似化合物との比較
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: This compound has an ethyl group instead of an isopropyl group at the 3 position, which may affect its reactivity and biological activity.
5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine: The presence of a methyl group at the 3 position can lead to differences in steric and electronic properties compared to the isopropyl derivative
The uniqueness of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.
特性
IUPAC Name |
5,7-dichloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)6-4-12-14-8(11)3-7(10)13-9(6)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAJGCDAYQIYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610428 | |
| Record name | 5,7-Dichloro-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771510-32-8 | |
| Record name | 5,7-Dichloro-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)


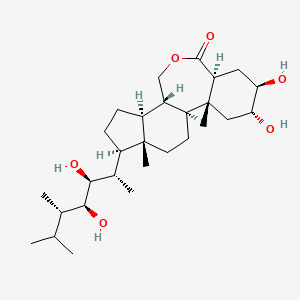
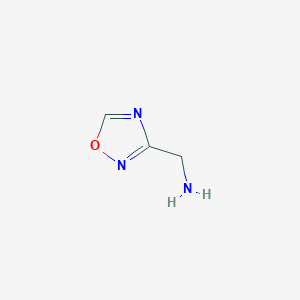

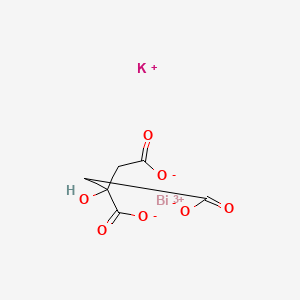
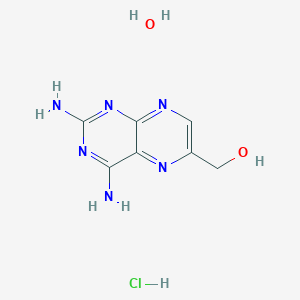
![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
